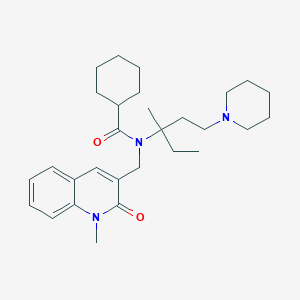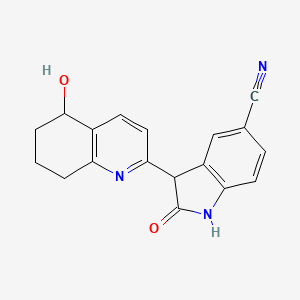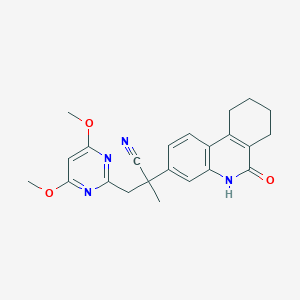![molecular formula C25H25Cl2F4N3O4 B10835027 (3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)
(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27998201-Compound-11” is a small molecular drug that has shown potential in various therapeutic applications. It is particularly noted for its role as an inhibitor of cathepsin B, a cysteine protease implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27998201-Compound-11” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: Industrial production of “PMID27998201-Compound-11” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27998201-Compound-11” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
“PMID27998201-Compound-11” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID27998201-Compound-11” involves its inhibition of cathepsin B, a cysteine protease. By binding to the active site of cathepsin B, the compound prevents the enzyme from cleaving its substrates, thereby modulating various biological pathways. This inhibition can lead to reduced tumor invasion, decreased inflammation, and other therapeutic effects .
Comparison with Similar Compounds
PMID27998201-Compound-5: Another cathepsin B inhibitor with similar therapeutic applications.
PMID27998201-Compound-12: Used in the treatment of bone cancer.
PMID27998201-Compound-9: Investigated for rheumatoid arthritis.
Uniqueness: “PMID27998201-Compound-11” is unique due to its specific binding affinity and inhibitory potency against cathepsin B. This makes it a valuable compound for therapeutic applications where modulation of cathepsin B activity is desired .
Properties
Molecular Formula |
C25H25Cl2F4N3O4 |
|---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |
InChI |
InChI=1S/C25H25Cl2F4N3O4/c1-2-18(21(36)24(38)32-15-7-8-15)34-23(37)19(11-12-9-16(26)20(35)17(27)10-12)33-22(25(29,30)31)13-3-5-14(28)6-4-13/h3-6,9-10,15,18-19,22,33,35H,2,7-8,11H2,1H3,(H,32,38)(H,34,37)/t18-,19-,22-/m0/s1 |
InChI Key |
HNEZRIRYWXIOJA-IPJJNNNSSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CC2=CC(=C(C(=C2)Cl)O)Cl)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CC2=CC(=C(C(=C2)Cl)O)Cl)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)





![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)

